molecular formula C18H19FN4O2S B2846783 N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1013795-89-5

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2846783
CAS No.: 1013795-89-5
M. Wt: 374.43
InChI Key: IBMZWPAJNKFTQP-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic small molecule of significant interest in medicinal and agricultural chemistry research. This compound features a hybrid architecture combining a 4-fluoro-benzothiazole core, a 1,3-dimethyl-pyrazole ring, and a tetrahydrofuran (oxolan-2-yl)methyl substituent, connected via a carboxamide linkage. This specific molecular design incorporates pharmacophores known to confer potent biological activity. The benzothiazole scaffold is a privileged structure in drug discovery, extensively documented for its diverse pharmacological profile, including antitumor, antimicrobial, and anti-tubercular properties . The inclusion of a fluorine atom at the 4-position is a common strategy in lead optimization to modulate electronic properties, metabolic stability, and membrane permeability. The 1,3-dimethyl-1H-pyrazole-5-carboxamide moiety is a critical functional group found in several classes of bioactive molecules. Notably, compounds based on the pyrazole carboxamide structure have demonstrated potent fungicidal activity, with research indicating their mechanism of action may involve the inhibition of key mitochondrial enzymes, such as succinate dehydrogenase (Complex II) . The (oxolan-2-yl)methyl group attached to the amide nitrogen introduces a stereocentric, heterocyclic element that can significantly influence the molecule's conformation, solubility, and interactions with biological targets. This compound is presented as a high-purity chemical tool for investigational purposes in chemical biology, hit-to-lead optimization campaigns, and mechanism-of-action studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-11-9-14(22(2)21-11)17(24)23(10-12-5-4-8-25-12)18-20-16-13(19)6-3-7-15(16)26-18/h3,6-7,9,12H,4-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMZWPAJNKFTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, piperidine catalysts, and various solvents such as ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves interaction with specific molecular targets and pathways. This could include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways . The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Key Research Findings

Fluorine Positioning : The 4-fluoro substitution on benzothiazole (target compound) may mimic the hydrogen-bonding interactions observed in Compound B’s 2,4-difluorobenzamide, critical for enzyme inhibition .

Oxolane vs. Charged Groups: The oxolane-methyl group in the target compound likely balances lipophilicity and metabolic stability better than Compound A’s charged dimethylaminoethyl chain, which may limit tissue penetration .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzothiazole moiety and a pyrazole ring, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H18FN3SC_{15}H_{18}FN_3S and a molecular weight of approximately 305.39 g/mol. The presence of the fluorine atom and the oxolane group is significant for its biological activity.

Benzothiazole derivatives often exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in various biochemical pathways. Similar benzothiazole compounds have shown activity against mycobacterium tuberculosis by disrupting cell wall biosynthesis pathways.
  • Interaction with Biological Targets : The pyrazole ring may interact with nucleophiles in biological systems, potentially leading to anti-inflammatory or antimicrobial effects.

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess antimicrobial properties. The compound's structure suggests it could be effective against various bacterial and fungal strains due to its ability to disrupt cellular functions .

Microbial Strain Activity Mechanism
Mycobacterium tuberculosisPotentially effectiveDisruption of cell wall synthesis
Candida albicansModerate activityInhibition of ergosterol biosynthesis
Escherichia coliVariable activityDisruption of metabolic pathways

Anticancer Potential

Benzothiazoles have been studied for their anticancer properties. The compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. Studies indicate that benzothiazole derivatives are often well absorbed with moderate half-lives, making them suitable candidates for therapeutic use.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of a related benzothiazole derivative against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates that structural modifications could enhance the antimicrobial potency of this compound.
  • Anticancer Activity : In vitro studies on cancer cell lines have shown that compounds with similar structures exhibit cytotoxic effects at concentrations as low as 10 µM, suggesting a potential for development as anticancer agents.

Q & A

Advanced Question

  • Competitive Binding Assays : Measure displacement of labeled ligands (e.g., fluorescent probes) from enzymes/receptors .
  • Molecular Docking : Predict binding poses with targets (e.g., kinase domains) using software like AutoDock Vina .
  • Dose-Response Studies : Determine IC₅₀ values in enzyme inhibition assays (e.g., COX-1/2) .

How can contradictory bioactivity data across studies be resolved?

Advanced Question

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluorine position, oxolane ring) to isolate contributing factors .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .

What computational methods validate its pharmacokinetic and dynamic properties?

Advanced Question

  • Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes over time (e.g., RMSD plots) .
  • ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity profiles .
  • Quantum Mechanical Calculations : Analyze electronic effects of fluorine substituents on reactivity .

How is the compound’s stability evaluated under varying storage and experimental conditions?

Advanced Question

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and humidity; monitor degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .
  • Long-Term Storage : Assess crystalline vs. amorphous forms for hygroscopicity and thermal stability .

What is the impact of fluorination at the benzothiazole 4-position on bioactivity?

Advanced Question

  • Comparative SAR : Fluorine’s electron-withdrawing effect enhances binding to hydrophobic pockets (e.g., kinase ATP sites) .
  • Biological Half-Life : Fluorine reduces metabolic degradation by cytochrome P450 enzymes compared to non-fluorinated analogs .
  • Activity Benchmarking : Test fluorinated vs. chloro/methyl derivatives in enzyme inhibition assays to quantify potency shifts .

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